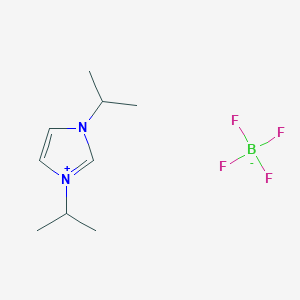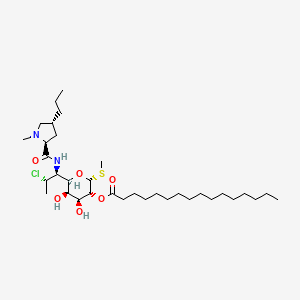
Clindamycin palmitate
Overview
Description
Clindamycin palmitate is a semi-synthetic derivative of clindamycin, which belongs to the lincosamide class of antibiotics. It is primarily used in the treatment of serious bacterial infections caused by susceptible microorganisms. This compound is often formulated as this compound hydrochloride, a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . This compound is particularly effective against anaerobic bacteria, gram-positive cocci, and some protozoans .
Mechanism of Action
Target of Action
Clindamycin palmitate, also known as clindamycin 2-palmitate, is a lincosamide antibiotic that primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and replication .
Mode of Action
This compound interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits bacterial protein synthesis, impeding both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway of bacteria . By inhibiting this pathway, this compound effectively halts the growth and replication of anaerobic bacteria, which are known to cause various infectious diseases .
Pharmacokinetics
This compound exhibits excellent absorption in the gastrointestinal (GI) tract, with a bioavailability of approximately 90% . It is metabolized in the liver by CYP3A4 and to a lesser extent by CYP3A5 to form clindamycin sulfoxide, a major metabolite . The elimination half-life of clindamycin varies with age, ranging from 2.5 hours in children to 4 hours in the elderly .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . This is achieved by blocking protein synthesis, which is essential for bacterial survival and proliferation . As a result, this compound is effective in treating serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity, which can affect the metabolism of this compound . Furthermore, drug-drug interactions derived from CYP3A4 inducers and inhibitors, and the data on the impact of the disease state on the CYP system, are still limited . Therefore, these factors should be considered when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Clindamycin palmitate plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding prevents the translocation of peptides, thereby inhibiting protein synthesis and ultimately leading to bacterial cell death. This compound interacts with ribosomal RNA and proteins within the bacterial ribosome, disrupting the normal function of these biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S RNA of the 50S ribosomal subunit . This binding interferes with the peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. By inhibiting this critical step, this compound effectively halts bacterial protein production, leading to the inhibition of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive responses in bacterial populations, potentially resulting in reduced susceptibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . Threshold effects are also noted, where sub-therapeutic doses may not achieve the desired antibacterial activity, highlighting the importance of appropriate dosing.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to release the active clindamycin . The metabolic pathways involve enzymes such as esterases, which cleave the palmitate moiety, allowing clindamycin to exert its antibacterial effects. The metabolism of this compound can influence its pharmacokinetics and overall efficacy in treating infections.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within infected tissues are critical for its therapeutic efficacy, ensuring that sufficient concentrations reach the site of infection.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are not well characterized. Its activity within the cytoplasm is essential for its antibacterial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of clindamycin palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps :
Dissolution: Clindamycin is dissolved in a suitable solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The reaction mixture is cooled, and the product is purified through techniques such as column chromatography.
Recrystallization: The purified product is recrystallized by adjusting the pH with diluted hydrochloric acid and then drying the crystals.
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride involves large-scale esterification and purification processes. The use of column chromatography and recrystallization ensures high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Clindamycin palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed by esterase enzymes in vivo, converting it back to clindamycin.
Oxidation: Clindamycin can undergo oxidation to form clindamycin sulfoxide.
N-demethylation: This reaction results in the formation of N-desmethylclindamycin.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes in the body.
Oxidation: Catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.
N-demethylation: Also mediated by cytochrome P450 enzymes.
Major Products
Clindamycin: Formed from the hydrolysis of this compound.
Clindamycin sulfoxide: An oxidative metabolite.
N-desmethylclindamycin: A product of N-demethylation.
Scientific Research Applications
Clindamycin palmitate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Clindamycin palmitate is often compared with other lincosamide antibiotics, such as lincomycin and clindamycin phosphate .
Lincomycin: Clindamycin is a semi-synthetic derivative of lincomycin, with improved pharmacokinetic properties and a broader spectrum of activity.
Clindamycin Phosphate: This is a prodrug of clindamycin, used primarily for intravenous or intramuscular administration.
Uniqueness
This compound is unique due to its esterified form, which allows for better absorption and bioavailability when administered orally . This makes it particularly useful in pediatric formulations and for patients who have difficulty swallowing capsules or tablets .
List of Similar Compounds
- Lincomycin
- Clindamycin hydrochloride
- Clindamycin phosphate
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKUZDIHNKWLV-PRUAPSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190134 | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36688-78-5 | |
| Record name | Clindamycin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36688-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clindamycin palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINDAMYCIN PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clindamycin palmitate exert its antibacterial effect?
A1: this compound itself is inactive. It is hydrolyzed in vivo to clindamycin, the active compound. Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [, ]
Q2: What types of bacteria are typically susceptible to clindamycin?
A2: Clindamycin demonstrates activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also exhibits activity against anaerobic bacteria, such as Bacteroides fragilis. [, , ]
Q3: Has this compound been investigated for its efficacy in treating specific infections?
A3: Yes, this compound has been studied for its effectiveness in treating conditions such as streptococcal pharyngitis and osteomyelitis in children. Studies have shown it to be as effective as penicillin in eradicating group A streptococci from the pharynx. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C34H63ClN2O6S. Its molecular weight is 663.4 g/mol. []
Q5: Are there any specific analytical methods used to characterize and quantify this compound?
A5: Several analytical techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). These methods are used to determine the purity, identify impurities, and quantify the drug in different matrices. [, , , , , ]
Q6: Have any studies investigated the compatibility of this compound with other materials in formulations?
A6: Research has explored the compatibility of this compound hydrochloride dry syrup with various internal solutions, revealing potential incompatibility issues leading to turbidity or gel formation under certain pH and temperature conditions. []
Q7: What is known about the stability of this compound in different formulations and conditions?
A7: this compound can be susceptible to hydrolysis, particularly in aqueous solutions and at higher temperatures. Studies have investigated its stability in various formulations, including dry syrups, oral solutions, granules, and dispersible tablets. [, , ]
Q8: What strategies have been explored to improve the stability and bioavailability of this compound?
A8: Formulations such as chewable tablets and dispersible tablets have been developed to enhance the bioavailability and palatability of this compound, particularly in pediatric patients. [, ]
Q9: How is this compound absorbed and metabolized in the body?
A9: this compound is administered orally and is rapidly hydrolyzed to clindamycin, primarily in the gastrointestinal tract. Clindamycin is well-absorbed after oral administration, and peak serum concentrations are typically achieved within 1-2 hours. [, , ]
Q10: What is the elimination half-life of clindamycin?
A10: The elimination half-life of clindamycin is approximately 2-3 hours. It is primarily metabolized in the liver and excreted in the urine and bile. [, , ]
Q11: What are the potential adverse effects associated with this compound?
A11: While generally well-tolerated, this compound, like other antibiotics, can cause side effects. The most common adverse effect is diarrhea, which can sometimes be severe and associated with Clostridium difficile infection. [, , ]
Q12: Are there any known mechanisms of bacterial resistance to clindamycin?
A12: Yes, bacterial resistance to clindamycin can occur through various mechanisms, including modification of the ribosomal binding site and enzymatic inactivation of the drug. []
Q13: What are some future directions in research on this compound?
A13: Future research directions include exploring novel drug delivery systems for targeted delivery, investigating new formulations for improved stability and bioavailability, and monitoring emerging resistance patterns to guide appropriate antibiotic use. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


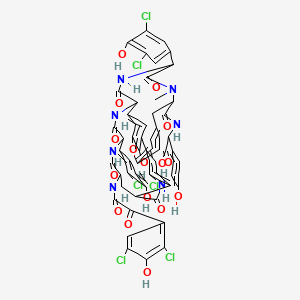
![5'-O-{[(hydroxyphosphinato)oxy]phosphinato}adenosine](/img/structure/B1258000.png)
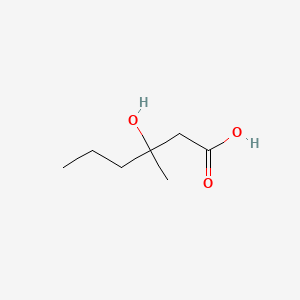
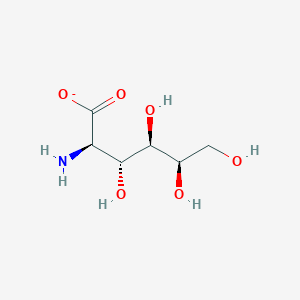


![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)


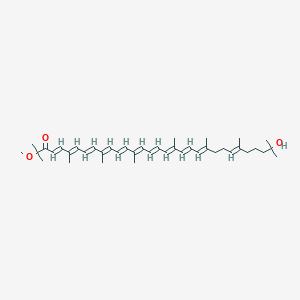
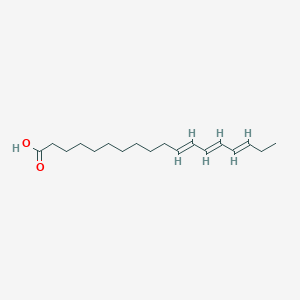

![3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1258018.png)
